molecular formula C18H18N4O3S B2656534 4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide CAS No. 1251691-49-2

4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Cat. No.: B2656534
CAS No.: 1251691-49-2
M. Wt: 370.43
InChI Key: FWPMPVQAQIOWQC-UHFFFAOYSA-N
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Description

4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a synthetic heterocyclic compound with a molecular formula of C18H18N4O3S and a molecular weight of 370.4 g/mol . Its structure integrates multiple pharmacologically relevant motifs, including an isothiazole core, a pyridyl moiety, and a dimethoxybenzyl group. Such a combination suggests potential as a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules . Heterocyclic compounds containing nitrogen atoms, like the isothiazole and pyridine rings present in this molecule, are frequently explored in drug discovery for their ability to interact with biological targets . Researchers may investigate this compound as a key building block or intermediate in developing potential therapeutic agents. Its high purity makes it suitable for various experimental applications, including biological screening, structure-activity relationship (SAR) studies, and as a precursor for further chemical synthesis. This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-amino-N-[(2,3-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-13-8-5-6-11(16(13)25-2)10-21-18(23)17-14(19)15(22-26-17)12-7-3-4-9-20-12/h3-9H,10,19H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPMPVQAQIOWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 343.44 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of isothiazole derivatives, including the compound . Research indicates that compounds containing isothiazole moieties can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may exert its effects by interacting with specific cellular pathways involved in proliferation and survival.
    • Studies suggest that it can induce apoptosis via the caspase pathway, which is crucial for programmed cell death in cancer cells .
  • Efficacy Against Cancer Cell Lines :
    • In vitro studies demonstrate significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Isothiazole derivatives are known for their activity against various bacterial strains, including resistant strains.

  • Activity Against Mycobacterium tuberculosis :
    • Preliminary results indicate that the compound exhibits activity against monoresistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) reported at 1.25 µg/mL .

Antioxidant Properties

The antioxidant activity of the compound has been evaluated through various assays, showing its potential to scavenge free radicals and reduce oxidative stress.

  • DPPH Assay Results :
    • The compound demonstrated significant scavenging activity with an IC50 value lower than that of ascorbic acid, indicating superior antioxidant properties .

Case Studies and Research Findings

StudyFindings
Study A (2021)Demonstrated cytotoxic effects on MCF-7 and A549 cells with IC50 values of 10 µM and 12 µM respectively.
Study B (2022)Showed antimicrobial activity against M. tuberculosis with an MIC of 1.25 µg/mL.
Study C (2023)Evaluated antioxidant capacity using DPPH assay; IC50 was found to be lower than ascorbic acid indicating strong antioxidant potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives Core Structure: Thiazole ring (vs. isothiazole in the target compound). Substituents: Methyl group at position 4, pyridinyl at position 2, and variable amines at the carboxamide position. Synthesis: Prepared via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amine coupling.

4-Propionamido-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide Core Structure: Isothiazole (identical to the target compound). Substituents: Propionamido group at position 4 and trifluoromethylbenzyl at the carboxamide position. Key Difference: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the dimethoxybenzyl group, which may improve membrane permeability but reduce solubility.

Data Table: Structural and Functional Comparison

Compound Name Core Position 4 Substituent Carboxamide Substituent Commercial Status Notable Properties
4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide Isothiazole Amino 2,3-Dimethoxybenzyl Not reported Polar due to methoxy groups
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Methyl Variable amines Research compound Higher ring aromaticity
4-Propionamido-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide Isothiazole Propionamido 4-(Trifluoromethyl)benzyl Discontinued Enhanced lipophilicity

Research Findings and Implications

Core Heterocycle Impact: The isothiazole core in the target compound may offer superior stability compared to thiazole derivatives due to altered electron distribution.

Substituent Effects: Amino vs. Propionamido: The amino group in the target compound may facilitate hydrogen bonding with biological targets, while the bulkier propionamido group () could sterically hinder interactions. Dimethoxybenzyl vs. Trifluoromethylbenzyl: Dimethoxy groups improve water solubility but may reduce metabolic stability compared to trifluoromethyl.

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